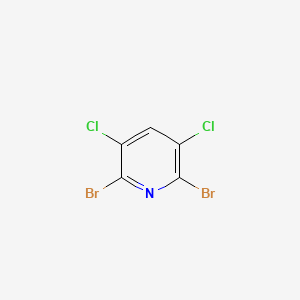

2,6-Dibromo-3,5-dichloropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Organic and Materials Chemistry

Beyond pharmaceuticals, pyridine derivatives are integral to materials science. They serve as essential ligands in organometallic chemistry and are used in the development of functional nanomaterials and in asymmetric catalysis. nih.gov The unique electronic nature of the pyridine ring, an isostere of benzene (B151609), allows for its incorporation into advanced materials with specific optical and electronic properties. nih.govbeilstein-journals.org The field has seen a continuous drive to create novel pyridine-based frameworks for a diverse range of clinical and material applications. rsc.orgresearchgate.net

Role of Halogenated Pyridines as Versatile Intermediates in Advanced Synthesis

Halogenated pyridines are crucial building blocks in organic synthesis, primarily because the carbon-halogen bond serves as a reactive handle for introducing a wide variety of functional groups. nih.gov These compounds are key intermediates for producing pharmaceuticals and agrochemicals. nih.govyoutube.com The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions makes them particularly useful. acs.org The position and nature of the halogen atom dictate the regioselectivity of these substitution reactions. nih.gov

The synthesis of complex, multi-substituted pyridines often relies on the selective functionalization of a polyhalogenated precursor. rsc.org For instance, the differential reactivity of various halogens (e.g., fluorine, chlorine, bromine) allows for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.org This step-wise functionalization is a powerful strategy for building complex molecular architectures from a relatively simple starting material. acs.orgrsc.org While the direct halogenation of the electron-deficient pyridine ring can require harsh conditions, various methods have been developed to access these vital synthetic intermediates. nih.govyoutube.com

Overview of Academic Research Perspectives on 2,6-Dibromo-3,5-dichloropyridine and Related Analogs

Academic research into polyhalogenated pyridines like this compound focuses on their synthetic utility and the unique properties they impart to larger molecules. The presence of four halogen atoms with differing reactivity (two bromine and two chlorine) on the pyridine ring makes this compound a highly versatile platform for creating tetra-substituted pyridines through selective cross-coupling reactions. rsc.org

Studies have demonstrated the ability to perform chemoselective Suzuki-Miyaura reactions, where aryl groups can be selectively introduced at the bromine-bearing positions (2 and 6) while leaving the chlorine atoms untouched. rsc.org This allows for a stepwise construction of complex aryl-substituted pyridines.

Research on related analogs, such as 2,6-dibromo-3,5-dimethylpyridine (B170518) and 2,6-diiodo-3,5-dimethylpyridine, has provided insights into the structural characteristics of these types of molecules, including their solid-state packing and intermolecular interactions like π-stacking. nih.gov Other analogs, like 2,6-dichloropyridine-3,5-dicarbonitrile, are explored for their potential in creating supramolecular structures and as intermediates for materials with interesting electronic properties due to the presence of electron-withdrawing groups. researchgate.netnih.gov The overarching theme in the research is the exploitation of the varied halogen substituents to achieve controlled, regioselective synthesis of highly functionalized pyridine derivatives for applications in medicinal chemistry and materials science. beilstein-journals.orgresearchgate.net

Interactive Data Tables

Below are interactive tables detailing the properties and synthetic reactions of relevant compounds.

Table 1: Physicochemical Properties of Selected Halogenated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| This compound | 13472-60-1 | C₅HBr₂Cl₂N | 305.78 |

| 2,6-Dibromopyridine (B144722) | 626-05-1 | C₅H₃Br₂N | 236.89 |

| 2,6-Dichloropyridine (B45657) | 2402-78-0 | C₅H₃Cl₂N | 147.99 |

| 3,5-Dibromopyridine (B18299) | 625-92-3 | C₅H₃Br₂N | 236.89 |

| 2,6-Dibromo-3,5-difluoropyridine | 210169-13-4 | C₅HBr₂F₂N | 272.87 |

Table 2: Example of a Synthetic Transformation

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2,6-Diamino-3,5-dibromopyridine | 1. HCl 2. NaNO₂ | 2,6-Dichloro-3,5-dibromopyridine | 38% (over two steps) | rsc.org |

Compound Index

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-3,5-dichloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBr2Cl2N/c6-4-2(8)1-3(9)5(7)10-4/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZKNZMNTPXCGHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)Br)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBr2Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dibromo 3,5 Dichloropyridine and Precursor Pyridine Derivatives

Direct Synthesis Approaches for Polyhalogenated Pyridines

Direct approaches to polyhalogenated pyridines often involve aggressive reaction conditions to overcome the inherent low reactivity of the pyridine (B92270) nucleus towards electrophiles. Electrophilic aromatic substitution (EAS) processes on the pyridine ring generally require strong mineral acids, Lewis acid promotion, and elevated temperatures to proceed. nih.gov The substitution typically occurs at the 3-position. For polysubstitution, the conditions become even more stringent.

Gas-phase halogenation at high temperatures represents one of the most direct methods. For instance, the bromination of 2,6-dibromopyridine (B144722) can be manipulated by temperature and catalysts to yield different products. When passed over an iron bromide or copper bromide catalyst, substitution occurs at the 3- and 5-positions. researchgate.net In contrast, in the absence of such a catalyst and at temperatures around 500°C, the reaction favors substitution at the 4-position, yielding 2,4,6-tribromopyridine (B1317647) as the main product. researchgate.net This demonstrates the critical role of reaction conditions in directing the regiochemical outcome of direct halogenation on a pre-halogenated pyridine core.

Halogenation Strategies and Halogen Exchange Reactions

More refined strategies for synthesizing polyhalogenated pyridines rely on sequential halogenation and halogen exchange reactions, which offer greater control over the final substitution pattern.

The synthesis of 2,6-Dibromo-3,5-dichloropyridine can be envisioned through the bromination of a 3,5-dichloropyridine (B137275) precursor. However, the direct electrophilic bromination of such an electron-deficient ring is challenging. A more common approach involves halogen exchange, or the bromination of an already substituted pyridine.

One documented method involves the refluxing of 2,6-dichloropyridine (B45657) with a bromide source, such as sodium bromide in an aqueous solution of hydrobromic acid, at temperatures between 80-150°C. guidechem.comgoogle.com This reaction proceeds via a halogen exchange mechanism rather than direct bromination of a C-H bond. Another method involves treating 2,6-dichloropyridine with hydrogen bromide gas in anhydrous acetic acid at 110°C, which yields 2,6-dibromopyridine in high yield. chemicalbook.com

The table below summarizes reaction conditions for the conversion of dichloropyridines to dibromopyridines.

| Starting Material | Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,6-Dichloropyridine | NaBr, 40% aq. HBr | 80-150 | 24 | 66.4 | guidechem.com, google.com |

| 2,6-Dichloropyridine | HBr (gas), Acetic Acid | 110 | 9 | 92 | chemicalbook.com |

This table illustrates common methods for converting dichloropyridines to their dibromo analogues via halogen exchange.

Selective halogen displacement is a cornerstone of polyhalogenated pyridine synthesis, exploiting the principles of nucleophilic aromatic substitution (SNAr). In this mechanism, the reactivity of halogens as leaving groups is typically F > Cl > Br > I, which is opposite to the trend in SN2 reactions. This allows for the selective replacement of one type of halogen in the presence of others.

Research has shown that in polyhalogenated pyridines, different halogen atoms can be substituted with high selectivity under mild, metal-free conditions. rsc.org For example, a fluorine atom can be preferentially displaced by an amine nucleophile while leaving chlorine, bromine, or iodine atoms on the ring untouched. rsc.org This selectivity is often directed by the position relative to the ring nitrogen, with halogens at the 2- and 4-positions being the most activated towards nucleophilic attack.

A modern approach to selective halogenation involves activating the pyridine ring by forming a phosphonium (B103445) salt at the 4-position. This installed phosphonium group can then be displaced by a halide nucleophile, such as LiCl or LiBr, in an SNAr-type pathway. nih.govnih.govacs.org This two-step sequence allows for the halogenation of a wide range of pyridines under relatively mild conditions. chemrxiv.orgchemrxiv.org

Convergent and One-Pot Synthetic Procedures for Pyridine Derivatives

Convergent strategies build the pyridine ring from acyclic precursors, incorporating the desired substitution pattern from the start. These methods are powerful for creating highly substituted and complex pyridine derivatives.

Annulation and cyclocondensation reactions are classic methods for constructing heterocyclic rings. The Hantzsch pyridine synthesis, for example, is a four-component reaction that condenses two equivalents of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to produce a highly substituted dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. scribd.com By using halogenated starting materials, this method can be adapted to produce halogenated pyridines.

Another approach involves the [3+3] annulation of β-enaminones or β-enaminoesters with saturated ketones that undergo in situ oxidative dehydrogenation. organic-chemistry.org More general preparations involve the annulation of ketones and esters with vinamidinium salts, which proceeds through a dienaminone intermediate to yield pyridines and pyridones. acs.org These methods offer a modular way to construct the pyridine core with substituents at desired positions.

A powerful modern strategy for pyridine synthesis involves the activation of amides. Secondary amides can be activated with agents like triflic anhydride (B1165640) (Tf₂O) in the presence of a non-nucleophilic base such as 2-chloropyridine. organic-chemistry.orgrsc.org This activation generates a highly electrophilic nitrilium ion intermediate. tcichemicals.com

This reactive intermediate can then be intercepted by a π-nucleophile, such as an alkyne or an enol ether. The subsequent addition and cyclization (annulation) pathway lead to the formation of highly substituted pyridine or quinoline (B57606) cores. organic-chemistry.orgrsc.org This method is notable for its mild conditions and tolerance of a wide variety of functional groups. The process allows for a single-step conversion of N-vinyl or N-aryl amides into their corresponding pyridine or quinoline derivatives. organic-chemistry.orgmit.edu

The table below outlines the key components of this synthetic strategy.

| Amide Type | Activating Agent | Nucleophile | Product | Reference |

| N-vinyl/N-aryl secondary amides | Triflic Anhydride, 2-Chloropyridine | Alkynes, Enol Ethers | Substituted Pyridines/Quinolines | organic-chemistry.org, rsc.org |

| Secondary amides | Triflic Anhydride, Pyridine derivative | Tethered π-nucleophile | Bicyclic systems (e.g., Isoquinolines) | tcichemicals.com |

This table summarizes the amide activation strategy for the synthesis of pyridine derivatives.

Catalytic Systems in Halogenated Pyridine Construction

The introduction of multiple halogen atoms onto a pyridine ring is challenging and often requires harsh reaction conditions. However, various catalytic systems have been developed to facilitate the synthesis of polychlorinated and polybrominated pyridines, either by constructing the halogenated ring from acyclic precursors or by modifying existing pyridine derivatives. These catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional non-catalytic approaches.

One significant industrial approach involves the catalytic cyclization of acyclic precursors to form the pyridine ring with halogens already incorporated or introduced during the cyclization process. For instance, the synthesis of 2,3,5,6-tetrachloropyridine (B1294921), a structurally related compound to this compound, can be achieved by reacting trichloroacetyl chloride with acrylonitrile. This reaction is catalyzed by copper(I) salts, such as copper(I) chloride or bromide, in an inert organic solvent. google.com The process is typically conducted in a closed system at temperatures ranging from 70°C to 220°C, yielding a mixture of 2,3,5,6-tetrachloropyridine and 3,5,6-trichloropyridin-2-ol. google.com

Another catalytic strategy involves the dehalogenation of a more highly halogenated pyridine. For example, 2,3,5,6-tetrachloropyridine can be synthesized from pentachloropyridine (B147404) through a selective reduction process. This can be achieved electrochemically with a zinc-based catalyst or by using zinc dust in the presence of an ammonium (B1175870) salt in various solvents. google.com These methods provide a high yield of the desired tetrachloropyridine.

Lewis acids are well-known catalysts for the halogenation of aromatic compounds. youtube.com In the context of pyridine chemistry, their role is often to activate the halogenating agent. While direct, exhaustive catalytic halogenation of pyridine to a tetra-substituted derivative is not common, Lewis acids are employed in related transformations. For the synthesis of quinophthalone pigments, for example, various Lewis acids such as BCl₃/THF, BF₃/Et₂O, ZrCl₄, SnCl₄, and AlCl₃ have been shown to catalyze the condensation of phthalic anhydride derivatives with 2-methylquinoline (B7769805) derivatives. sharif.edu

Furthermore, catalytic amounts of hydrogen chloride have been used in conjunction with phosphorus oxychloride to produce 2,3,5,6-tetrachloropyridine from an ester of 2,2,4-trichloro-4-cyanobutyric acid. This process operates at temperatures between 100-160°C and can be performed under elevated pressure. wipo.int

The following tables summarize key findings from research on catalytic systems for the synthesis of polychlorinated pyridines.

Table 1: Catalytic Synthesis of 2,3,5,6-Tetrachloropyridine from Acyclic Precursors

| Catalyst System | Reactants | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Copper(I) chloride or bromide | Trichloroacetyl chloride, Acrylonitrile | 70-220 | Inert organic solvent | Not specified | google.com |

Table 2: Catalytic Reduction of Pentachloropyridine to 2,3,5,6-Tetrachloropyridine

| Catalyst/Reagent | Solvent System | Temperature (°C) | Conversion/Yield (%) | Reference |

|---|---|---|---|---|

| Zinc-based catalyst | Acetonitrile (B52724)/water with zinc chloride | Not specified | ~95% yield | |

| Zinc, Ammonium salt | Alkylnitriles, water, alkylsulfoxides, etc. | Not specified | 93.6% conversion, 91.5% yield | google.com |

It is important to note that the synthesis of asymmetrically substituted compounds like this compound often follows non-catalytic, classical routes, such as the diazotization of appropriately substituted aminopyridines. For instance, 2,6-diamino-3,5-dichloropyridine can be bis-diazotized to yield 2,3,5,6-tetrachloropyridine, and similar strategies can be envisioned for mixed tetrahalogenated pyridines. rsc.org

Advanced Chemical Reactivity and Transformation Studies of 2,6 Dibromo 3,5 Dichloropyridine

Halogen-Directed Selectivity in Metal-Catalyzed Cross-Coupling Reactions

The distinct reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in 2,6-dibromo-3,5-dichloropyridine allows for remarkable selectivity in metal-catalyzed cross-coupling reactions. This differential reactivity enables the stepwise functionalization of the pyridine (B92270) core, providing a strategic advantage in the synthesis of complex, polysubstituted pyridines. In palladium-catalyzed reactions, the C-Br bonds are significantly more reactive than the C-Cl bonds, allowing for selective transformations at the 3 and 5 positions while leaving the 2 and 6 positions available for subsequent modifications.

Regioselective Sonogashira Cross-Coupling Reactions

The Sonogashira reaction, a cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, demonstrates excellent regioselectivity when applied to this compound. rsc.orgwikipedia.org Optimized reaction conditions have been developed to facilitate the chemoselective synthesis of a variety of mono-, di-, tri-, and tetraalkynylated pyridines from this substrate. rsc.orgconsensus.app

Research has shown that the greater reactivity of the C-Br bonds allows for the selective alkynylation at the 3- and/or 5-positions of the pyridine ring, while the C-Cl bonds at the 2- and 6-positions remain intact. rsc.org This selective functionalization is noteworthy because it yields regioisomers that are opposite to those obtained when starting with 2,3,5,6-tetrachloropyridine (B1294921). rsc.orgconsensus.app This controlled, stepwise approach provides an efficient pathway to non-symmetrical polyalkynylated pyridines. researchgate.net

The general scheme for this regioselective reaction is as follows:

R¹-X + H-≡-R² → R¹-≡-R² Where R¹ is an aryl or vinyl group, X is a halide, and R² is an arbitrary group. The reaction is catalyzed by palladium and copper complexes. wikipedia.org

Detailed findings from studies on the Sonogashira cross-coupling of this compound have established a reliable method for producing various alkynylpyridines with good yields. rsc.orgresearchgate.net

Chemoselective Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction, another cornerstone of palladium-catalyzed cross-coupling, has been effectively utilized for the selective arylation of this compound. rsc.orgrsc.org The inherent difference in reactivity between the bromine and chlorine substituents is exploited to control the degree and position of arylation, enabling the synthesis of complex aryl-substituted pyridines. rsc.org

By carefully selecting the catalytic system and reaction conditions, mono- and di-arylation at the bromine-bearing 3- and 5-positions can be achieved with high precision. rsc.org Studies have focused on developing catalytic systems that favor these selective substitutions. For instance, while some common phosphine (B1218219) ligands like XPhos and SPhos were found to be less effective, others demonstrated significant success. rsc.org The use of Pd(OAc)₂ with P(Cy)₃ (tricyclohexylphosphine) or nBuPAd₂ (di(1-adamantyl)-n-butylphosphine) as the ligand improved yields for the diarylated product to 70% and 80%, respectively. rsc.org

A general catalytic system for the chemoselective mono- and twofold Suzuki-Miyaura reaction has been established, allowing for the synthesis of 3-bromo-2,6-dichloro-5-aryl-pyridines and 2,6-dichloro-3,5-diaryl-pyridines in good to excellent yields. rsc.org

Table 1: Optimization of Twofold Suzuki-Miyaura Reaction with Phenylboronic Acid

| Catalyst | Ligand | Base | Solvent | Yield of 2,6-dichloro-3,5-diphenylpyridine |

|---|---|---|---|---|

| Pd(OAc)₂ | P(Cy)₃ | K₃PO₄ | Toluene | 70% |

| Pd(OAc)₂ | nBuPAd₂ | K₃PO₄ | Toluene | 80% |

| Pd(PPh₃)₄ | - | K₃PO₄ | Toluene | - |

This table summarizes the results from optimization studies for the diarylation of this compound. Data sourced from Reimann et al., 2015. rsc.org

A key application of the chemoselectivity observed with this compound is the synthesis of 2,3,5,6-tetraarylpyridines containing two different aryl groups. rsc.orgrsc.org This is achieved through a sequential, two-step Suzuki-Miyaura coupling strategy.

First Coupling: The initial Suzuki-Miyaura reaction is performed to selectively substitute the bromine atoms at the 3- and 5-positions with a specific aryl boronic acid. This step yields a 2,6-dichloro-3,5-diarylpyridine intermediate. rsc.orgrsc.org

Second Coupling: The resulting 2,6-dichloro-3,5-diarylpyridine serves as an excellent starting material for a second Suzuki-Miyaura reaction. rsc.org In this step, a different aryl boronic acid is used to substitute the remaining chlorine atoms at the 2- and 6-positions, leading to the final tetraarylpyridine with distinct aryl groups at the C3/C5 and C2/C6 positions. rsc.org

For example, 2,6-dichloro-3,5-diphenylpyridine can be reacted with 4-methoxyphenylboronic acid using a Pd(dba)₂/nBuPAd₂ catalytic system to produce 2,6-bis(4-methoxyphenyl)-3,5-diphenylpyridine in good yield. rsc.org This powerful strategy provides a clear and efficient route to highly functionalized, non-symmetrical tetraarylpyridines. rsc.org

Nucleophilic Aromatic Substitution Mechanisms in Polyhalogenated Pyridines

Nucleophilic aromatic substitution (SₙAr) is a fundamental reaction class for modifying aromatic rings, particularly those that are electron-deficient. masterorganicchemistry.com In this reaction, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. dalalinstitute.com The reaction generally proceeds via a two-step addition-elimination mechanism. libretexts.orglumenlearning.com First, the nucleophile attacks the carbon atom bearing the leaving group, disrupting the ring's aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org The presence of strong electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negative charge of the Meisenheimer complex. masterorganicchemistry.comlumenlearning.com

Influence of Halogen Mobility on Reactivity Profiles

The term "halogen mobility" refers to the ease with which a halogen atom can act as a leaving group in a substitution reaction. In the context of nucleophilic aromatic substitution on polyhalogenated pyridines, this mobility significantly influences the reactivity profile.

Unlike metal-catalyzed cross-coupling reactions where C-Br bonds are more reactive than C-Cl bonds, the reactivity order in SₙAr reactions is often inverted. The rate-determining step in SₙAr is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the subsequent cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, more electronegative halogens, which polarize the carbon atom more effectively, can make the ring more susceptible to nucleophilic attack. This leads to a reactivity trend where C-F > C-Cl > C-Br > C-I is often observed. masterorganicchemistry.com

For a substrate like this compound, the electron-withdrawing nature of the nitrogen atom in the pyridine ring, combined with the inductive effects of the four halogen substituents, makes the ring highly electron-deficient and thus activated towards nucleophilic attack. While palladium catalysis clearly differentiates between bromine and chlorine, the halogen mobility in an SₙAr reaction would depend heavily on the specific nucleophile and reaction conditions. The interplay between the inductive effects of the halogens and their ability to be eliminated from the Meisenheimer complex dictates the ultimate regiochemical outcome of the substitution.

Steric and Electronic Factors Governing Site-Selectivity

The reactivity and the site at which chemical transformations occur on the this compound ring are governed by a combination of steric and electronic factors. The pyridine ring is inherently electron-deficient, and this effect is amplified by the presence of five electron-withdrawing halogen substituents. The nitrogen atom, being the most electronegative, significantly influences the electron distribution within the ring.

The two bromine atoms at the 2 and 6 positions and the two chlorine atoms at the 3 and 5 positions create a distinct electronic and steric environment. Bromine is less electronegative but larger than chlorine, which can influence the accessibility of adjacent sites. The single proton at the C-4 position is the most acidic proton on the ring, making it a primary target for deprotonation by strong bases.

In reactions such as nucleophilic aromatic substitution, the positions ortho and para to the nitrogen (C-2, C-4, C-6) are generally the most activated towards attack. However, in this compound, all these positions are occupied by halogens. The relative lability of these halogens then dictates the regioselectivity of substitution reactions. Generally, bromine is a better leaving group than chlorine in nucleophilic aromatic substitutions.

Organometallic Transformations and Directed Metallation Studies

Organometallic transformations of halogenated pyridines are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. These reactions often proceed with high regioselectivity, which can be controlled by the choice of reagents and reaction conditions.

Deprotonative Lithiation and Halogen Dance Reactions

Deprotonative lithiation involves the use of a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to remove a proton from the aromatic ring, forming a highly reactive organolithium intermediate. wikipedia.orgbaranlab.org In the case of this compound, the most acidic proton is at the C-4 position. Treatment with a strong base would be expected to lead to lithiation at this site.

However, a competing and often significant reaction in polyhalogenated aromatic compounds is the "halogen dance" reaction. clockss.orgwhiterose.ac.uk This rearrangement involves the migration of a halogen atom to a different position on the ring, mediated by a lithiated intermediate. clockss.org The process is driven by the formation of a more stable organolithium species. For instance, initial lithium-bromine exchange at one of the bromo-substituted positions could occur, followed by a series of intermolecular and intramolecular halogen and lithium transfers, leading to a mixture of lithiated and halogen-rearranged products. The exact outcome of these reactions is highly dependent on factors like the solvent, temperature, and the specific base used. whiterose.ac.uk The halogen dance can be a synthetically useful tool for accessing isomers that are difficult to prepare by other means. clockss.org

Cadmiation Pathways and Computational Mechanistic Insights

Computational mechanistic studies would be invaluable in predicting the likely pathways for cadmiation. Density Functional Theory (DFT) calculations could elucidate the transition state energies for different potential reaction pathways, including direct C-H cadmiation versus halogen-metal exchange. Such studies would consider the electronic structure of the substrate and the nature of the cadmium reagent to predict the most favorable reaction site.

Other Relevant Derivatization Reactions

Beyond organometallic transformations, other reactions can be employed to modify the this compound core.

Oxidation and Reduction Pathways

The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as peroxy acids (e.g., m-CPBA). The resulting N-oxide can activate the pyridine ring towards different types of reactions. For instance, it can facilitate nucleophilic substitution at the 2- and 6-positions.

Reduction of the pyridine ring is also a possibility, although it typically requires harsh conditions due to the aromaticity of the ring. Catalytic hydrogenation could potentially lead to the corresponding piperidine (B6355638) derivative, although the halogen substituents would likely be removed under these conditions (hydrogenolysis). Selective reduction of one or more halogen atoms without affecting the aromatic ring is a significant synthetic challenge.

C–H Functionalization Approaches

Direct C-H functionalization is a rapidly developing area of organic synthesis that aims to form new bonds directly from a C-H bond, avoiding the need for pre-functionalized starting materials. For this compound, the only available C-H bond is at the 4-position.

Transition-metal-catalyzed C-H activation reactions, often using palladium, rhodium, or iridium catalysts, could potentially be used to introduce a variety of functional groups at this position. These reactions typically involve the coordination of the metal to the pyridine nitrogen, which then directs the C-H activation step to the C-4 position. Subsequent reaction with a coupling partner would then lead to the functionalized product. The challenge in these reactions is to achieve high selectivity for C-H activation over competing reactions at the halogen-substituted positions.

Derivatization Strategies and Functionalization of the 2,6 Dibromo 3,5 Dichloropyridine Scaffold

Construction of Complex Organic Molecules

The strategic functionalization of 2,6-dibromo-3,5-dichloropyridine serves as a cornerstone for the assembly of complex organic molecules. Its utility lies in the ability to perform sequential and chemoselective cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-Cl bonds. Palladium-catalyzed reactions, such as the Suzuki and Sonogashira couplings, are paramount in this regard. rsc.orgresearchgate.net

Researchers have demonstrated that the bromine atoms at the 3- and 5-positions are more susceptible to oxidative addition to a palladium(0) catalyst compared to the chlorine atoms at the 2- and 6-positions. rsc.org This predictable selectivity enables the stepwise introduction of various substituents, transforming a simple starting material into a complex, multi-functionalized pyridine (B92270) core. This step-by-step approach is crucial for building molecules with precise substitution patterns, which are often required in materials science and medicinal chemistry. The resulting poly-functionalized pyridines are themselves valuable intermediates, poised for further synthetic transformations to construct even more intricate molecular frameworks. rsc.orgrsc.org

Synthesis of Alkynylated Pyridine Derivatives

A significant advancement in the derivatization of this compound is the chemoselective synthesis of alkynylated pyridines via the Sonogashira cross-coupling reaction. rsc.orgrsc.orgconsensus.app This reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, has been optimized to selectively target the C-Br bonds over the C-Cl bonds. rsc.org

Studies have shown that by carefully controlling reaction conditions—such as the catalyst system, solvent, and temperature—it is possible to achieve mono-, di-, tri-, and even tetra-alkynylation of the pyridine ring. rsc.orgresearchgate.net The initial substitutions occur preferentially at the 3- and 5-positions (bromine sites). For instance, reacting this compound with a terminal alkyne in the presence of a palladium catalyst like Pd(PPh₃)₂Cl₂ and a copper(I) co-catalyst selectively yields 2,6-dichloro-3,5-dialkynylpyridines. rsc.org

Further forcing conditions, such as increased temperature and reaction time, can then induce substitution at the more resilient C-Cl bonds, leading to tetraalkynylated pyridines. rsc.org This methodology provides a direct route to a diverse library of alkynyl-substituted pyridines, which are valuable precursors for various applications. rsc.orgrsc.org

Table 1: Selective Sonogashira Di-alkynylation of this compound

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2,6-Dichloro-3,5-bis(phenylethynyl)pyridine | 72 |

| 2 | (4-Methoxyphenyl)acetylene | 2,6-Dichloro-3,5-bis((4-methoxyphenyl)ethynyl)pyridine | 76 |

| 3 | (4-(Trifluoromethyl)phenyl)acetylene | 2,6-Dichloro-3,5-bis((4-(trifluoromethyl)phenyl)ethynyl)pyridine | 69 |

| 4 | (Thiophen-3-yl)acetylene | 2,6-Dichloro-3,5-bis(thiophen-3-ylethynyl)pyridine | 55 |

| 5 | 1-Heptyne | 2,6-Dichloro-3,5-di(hept-1-yn-1-yl)pyridine | 42 |

This table is based on data from Reimann et al., Org. Biomol. Chem., 2017, 15, 1510-1520. rsc.org

Development of Highly Substituted Pyridine Systems

The development of highly substituted, and specifically tetra-substituted, pyridine systems from this compound highlights its importance as a synthetic scaffold. nih.gov The chemoselectivity observed in cross-coupling reactions is the key to accessing these complex substitution patterns. rsc.org

Following the initial selective substitution at the C-Br positions, the remaining C-Cl bonds can be targeted in subsequent reactions. This has been effectively demonstrated through exhaustive Sonogashira couplings, where increasing the equivalents of the alkyne and modifying the reaction conditions lead to the formation of 2,3,5,6-tetraalkynylpyridines. rsc.org This stepwise approach allows for the synthesis of tetra-substituted pyridines with potentially four different substituents, by employing different coupling partners at each stage.

In addition to alkynylation, chemo-selective Suzuki-Miyaura reactions have been explored to synthesize tetraarylpyridines from the this compound core. researchgate.net The reaction with arylboronic acids first yields 3,5-diaryl-2,6-dichloropyridines. These intermediates can then undergo a second Suzuki-Miyaura coupling to produce 2,3,5,6-tetraarylpyridines, which may contain two different types of aryl groups. researchgate.net This strategy provides a powerful tool for creating sterically hindered and electronically diverse pyridine systems.

Table 2: Synthesis of Tetraalkynylated Pyridines

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 2,3,5,6-Tetrakis(phenylethynyl)pyridine | 81 |

| 2 | (4-Methoxyphenyl)acetylene | 2,3,5,6-Tetrakis((4-methoxyphenyl)ethynyl)pyridine | 79 |

| 3 | (4-tert-Butylphenyl)acetylene | 2,3,5,6-Tetrakis((4-tert-butylphenyl)ethynyl)pyridine | 85 |

| 4 | (Thiophen-3-yl)acetylene | 2,3,5,6-Tetrakis(thiophen-3-ylethynyl)pyridine | 61 |

| 5 | 1-Heptyne | 2,3,5,6-Tetra(hept-1-yn-1-yl)pyridine | 59 |

This table is based on data from Reimann et al., Org. Biomol. Chem., 2017, 15, 1510-1520. rsc.org

Integration into Diverse Heterocyclic Architectures

The functionalized derivatives of this compound are pivotal intermediates for integration into a wide array of diverse heterocyclic architectures. The introduction of reactive handles like alkynyl groups opens the door to a multitude of cyclization reactions. For example, polyalkynylated pyridines can undergo intramolecular or intermolecular cycloadditions to form fused polycyclic aromatic systems or complex spirocyclic compounds.

The strategic placement of different halogens on the pyridine ring allows for sequential, site-selective reactions to build these architectures. For instance, after selective functionalization at the 3- and 5-positions, the chlorine atoms at the 2- and 6-positions remain as handles for further manipulation. These positions can be targeted by nucleophilic aromatic substitution (SNAr) reactions to introduce heteroatoms (N, O, S), leading to the formation of fused heterocyclic rings such as pyrido-oxazines or pyrido-thiazines. The ability to construct such systems is of high interest in materials science and drug discovery. rsc.org

Utilization in Azaheterocycle Synthesis

The synthesis of various azaheterocycles—heterocyclic compounds containing at least one nitrogen atom—is a direct application of the derivatization of this compound. The pyridine core itself is a fundamental azaheterocycle, and by building upon this scaffold, more complex nitrogen-containing ring systems can be assembled.

Copper-catalyzed C-N bond-forming reactions have been used with related dihalopyridines, such as 2,6-dibromopyridine (B144722), to couple them with a range of amines and N-heterocycles like imidazoles, pyrroles, and indoles. researchgate.net This protocol, which shows selectivity for one bromine atom, can be conceptually extended to the this compound system. Such reactions would yield mono-aminated products while leaving three other halogen sites available for subsequent cyclization or functionalization, providing a pathway to complex, multi-ring azaheterocyclic structures. The resulting highly substituted pyridines are key precursors for nitrogen-rich ligands and biologically active molecules. researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2,6 Dibromo 3,5 Dichloropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including halogenated pyridines. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the case of substituted pyridines, the chemical shifts are influenced by the electronegativity of the halogen substituents and their positions on the pyridine (B92270) ring. The nitrogen atom in the pyridine ring has a significant influence on the electron density distribution, which is further modulated by the attached halogens. wikipedia.org This results in characteristic chemical shifts for the remaining protons and carbons.

For instance, in the ¹H NMR spectrum of 3,5-dibromopyridine (B18299), the proton at the C4 position (para to the nitrogen) typically appears at a different chemical shift than the protons at the C2 and C6 positions (ortho to the nitrogen). chemicalbook.com The analysis of coupling constants between adjacent protons can further aid in assigning the signals to specific protons in the molecule. organicchemistrydata.org

Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom in the pyridine ring, with the chemical shifts being highly sensitive to the nature and position of the halogen substituents. rsc.orgbas.bg Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed for unambiguous assignment of all proton and carbon signals, especially in more complex derivatives. bas.bg

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Halogenated Pyridines

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 2,6-Dichloropyridine (B45657) | CDCl₃ | δ 7.66 (t, 1H), 7.27 (d, 2H) | δ 151.0, 140.2, 123.5 |

| 2,6-Dibromopyridine (B144722) | CDCl₃ | δ 7.40 (t, 1H), 7.55 (d, 2H) | Not specified |

| 3,5-Dibromopyridine | CDCl₃ | δ 8.61 (s, 2H), 8.01 (t, 1H) | Not specified |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For 2,6-dibromo-3,5-dichloropyridine, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₅HBr₂Cl₂N. nih.gov

The mass spectrum of halogenated compounds is characterized by a distinctive isotopic pattern due to the natural abundance of halogen isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This isotopic signature provides a high degree of confidence in the identification of the compound.

Electron ionization (EI) is a common ionization technique used in MS. Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For halogenated pyridines, fragmentation often involves the loss of halogen atoms or the entire pyridine ring, leading to a series of characteristic peaks. For example, the mass spectrum of 2,6-dibromopyridine shows a prominent molecular ion peak and fragment peaks corresponding to the loss of one and two bromine atoms. chemicalbook.com

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the carbon-halogen bonds.

The pyridine ring itself gives rise to a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations in the aromatic ring typically appear in the region of 1600-1400 cm⁻¹. The positions of these bands can be influenced by the nature and position of the substituents on the ring. nist.gov

The carbon-halogen stretching vibrations are also a key feature of the IR spectrum. The C-Cl stretching bands are generally found in the range of 850-550 cm⁻¹, while the C-Br stretching bands appear at lower frequencies, typically between 680-515 cm⁻¹. The presence of multiple halogen atoms would likely result in complex absorption patterns in this region.

X-ray Crystallography for Solid-State Structural Determination

Analysis of Molecular Conformation and Planarity

For this compound, X-ray crystallography would confirm the planarity of the pyridine ring, a characteristic feature of aromatic systems. wikipedia.orgyoutube.com It would also provide accurate measurements of the C-C, C-N, C-Br, and C-Cl bond lengths and the internal bond angles of the pyridine ring. Deviations from ideal geometries can provide insights into the electronic effects of the halogen substituents. In derivatives of this compound, the conformation of any substituent groups relative to the pyridine ring would also be determined. For instance, in a related compound, 2,6-dichloropyridine-3,5-dicarbonitrile, the molecule is essentially planar. nih.gov

Intermolecular Interactions and Crystal Packing (e.g., π-Stacking)

X-ray crystallography reveals how molecules are arranged in the crystal lattice, providing insights into the intermolecular forces that govern the solid-state structure. In the case of halogenated pyridines, a variety of non-covalent interactions can be expected.

Halogen bonding, a directional interaction between a halogen atom (as a Lewis acid) and a Lewis base, is a significant force in the crystal packing of many halogenated compounds. acs.orgacs.orgnih.gov In the crystal structure of derivatives of this compound, halogen bonds between the bromine or chlorine atoms of one molecule and the nitrogen atom of a neighboring molecule could play a crucial role in directing the supramolecular assembly.

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from any isomeric impurities that may be present from its synthesis. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly used methods for this purpose.

The separation of closely related halogenated isomers can be challenging due to their similar physical and chemical properties. nih.gov However, by carefully selecting the chromatographic conditions, such as the stationary phase and mobile phase composition, it is often possible to achieve baseline separation. nih.gov

For HPLC, reversed-phase columns (e.g., C18) are frequently used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromforum.org The use of specialized columns, such as those with pentafluorophenyl (PFP) stationary phases, can enhance the separation of halogenated aromatic compounds due to unique π-π and dipole-dipole interactions. nih.gov

Gas chromatography is also well-suited for the analysis of volatile compounds like halogenated pyridines. The choice of the capillary column's stationary phase is critical for achieving good resolution of isomers.

Computational and Theoretical Investigations of 2,6 Dibromo 3,5 Dichloropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can provide deep insights into the geometry, stability, and electronic properties of 2,6-dibromo-3,5-dichloropyridine.

Detailed research findings from DFT studies on related polyhalogenated pyridines, such as 3,5-dibromopyridine (B18299) and 3,5-dichloro-2,4,6-trifluoropyridine, have demonstrated the utility of methods like B3LYP with basis sets such as 6-31G* for optimizing molecular structures and calculating vibrational frequencies. researchgate.netnih.gov These studies show excellent agreement between calculated and experimental infrared and Raman spectra, validating the computational approach. researchgate.netnih.gov

For this compound, DFT calculations would be crucial for determining key electronic parameters. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly insightful. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. Given the presence of multiple electron-withdrawing halogen atoms, this compound is expected to have a relatively low-lying LUMO, making it susceptible to nucleophilic attack.

The MEP map would visually represent the electron-rich and electron-deficient regions of the molecule. It is anticipated that the nitrogen atom would be the most electron-rich site, while the carbon atoms, particularly those bonded to halogens, would be electron-deficient. This information is vital for predicting sites of electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from Conceptual DFT

| Property | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | Low | Low propensity for electrophilic attack |

| LUMO Energy | Low | High propensity for nucleophilic attack |

| HOMO-LUMO Gap | Relatively Small | Indicates high chemical reactivity |

| Electron Density | High on Nitrogen, Low on Ring Carbons | Nitrogen is a potential coordination site for metals |

| Molecular Electrostatic Potential | Negative potential on Nitrogen, Positive potential on Carbons | Guides site-selectivity in reactions |

Note: The values in this table are illustrative and based on general principles of polyhalogenated pyridines. Specific computational studies on this compound are required for precise quantitative data.

Mechanistic Studies of Complex Reaction Pathways

Computational studies are instrumental in elucidating the mechanisms of complex reactions involving polyhalogenated pyridines. Theoretical calculations can map out reaction pathways, identify transition states, and determine activation energies, providing a detailed understanding of how reactions proceed.

For instance, in functionalization reactions, such as nucleophilic aromatic substitution (SNAr), computational models can help determine whether the reaction proceeds through a stepwise Meisenheimer complex or a concerted mechanism. Given the electron-deficient nature of the pyridine (B92270) ring in this compound, SNAr reactions are expected to be a primary pathway for its functionalization. DFT calculations can pinpoint the most likely positions for nucleophilic attack by comparing the activation barriers for substitution at different carbon atoms.

Furthermore, computational studies can investigate the potential for halogen-metal exchange reactions, which are common for introducing new functional groups onto halogenated aromatic rings. By modeling the interaction of organometallic reagents with this compound, it is possible to predict the regioselectivity of the exchange process.

Prediction of Regioselectivity and Stereoselectivity in Functionalization Reactions

One of the most significant challenges in the synthetic chemistry of polysubstituted aromatics is controlling regioselectivity. Computational chemistry offers predictive power in this domain. For this compound, which has multiple potential reaction sites, theoretical predictions are particularly valuable.

By calculating the relative energies of possible reaction intermediates and transition states, DFT can forecast the most favorable site for functionalization. For example, in a nucleophilic attack, calculations would likely show a preference for substitution at the 4-position, which is para to the nitrogen and activated by the flanking halogen atoms, or at the 2- and 6-positions, which are ortho to the nitrogen. The presence of different halogens (bromine and chlorine) adds another layer of complexity, and computational models can help discern the relative reactivity of the C-Br versus C-Cl bonds.

Stereoselectivity, while less common in reactions of planar aromatic rings, can become relevant if the introduced functional groups create chiral centers. In such cases, computational modeling can be used to predict the diastereomeric or enantiomeric outcome of a reaction by analyzing the energies of the different stereoisomeric transition states.

Analysis of Electronic Effects and Inductive/Resonance Contributions

The reactivity and properties of this compound are governed by the interplay of inductive and resonance effects of the halogen substituents and the pyridine nitrogen.

Inductive Effects: All four halogen atoms (two bromine and two chlorine) are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This effect polarizes the C-X bonds (where X is Br or Cl) and withdraws electron density from the pyridine ring, making it highly electron-deficient. The nitrogen atom also contributes to this electron withdrawal through its inductive effect.

Resonance Effects: The halogen atoms also possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). However, for halogens, the inductive effect typically outweighs the resonance effect. The nitrogen atom in the pyridine ring acts as a resonance-withdrawing group, further depleting the ring of electron density.

Hydrogen Bonding and Intermolecular Interaction Modeling

While this compound itself does not have hydrogen bond donors, the nitrogen atom can act as a hydrogen bond acceptor. mdpi.com Computational modeling can be used to study the geometry and strength of hydrogen bonds formed between this compound and potential hydrogen bond donors, such as water or alcohols. mdpi.com

Beyond hydrogen bonding, other non-covalent interactions play a crucial role in the solid-state structure and properties of polyhalogenated compounds. These include halogen bonding (where a halogen atom acts as an electrophilic center) and π-π stacking interactions. Computational studies can model these weak interactions to predict crystal packing and understand the supramolecular chemistry of this compound. mdpi.com Understanding these interactions is important for materials science applications, where crystal engineering is used to design materials with specific properties.

Future Research Trajectories and Emerging Trends in Polyhalogenated Pyridine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of polyhalogenated pyridines has traditionally relied on methods that are often harsh and generate significant waste. A major thrust in future research is the development of novel and sustainable synthetic methodologies that are more environmentally benign.

Key areas of focus include:

Green Chemistry Approaches: Researchers are increasingly exploring the use of greener solvents, such as water, and alternative energy sources like microwave irradiation to drive reactions. nih.govnih.gov These methods can lead to shorter reaction times, higher yields, and purer products, minimizing the need for costly and environmentally damaging purification steps. nih.govnih.gov One-pot multicomponent reactions are also gaining traction as they offer an efficient way to construct complex pyridine (B92270) derivatives in a single step, reducing waste and improving atom economy. nih.govnih.gov

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful strategy for introducing new functional groups onto the pyridine ring without the need for pre-functionalized starting materials. rsc.org This approach is highly atom-economical and avoids the generation of stoichiometric byproducts. Future work will likely focus on developing more efficient and selective catalysts for the C-H functionalization of polyhalogenated pyridines, enabling the synthesis of a wider range of derivatives with tailored properties.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the ability to readily scale up reactions. The application of flow chemistry to the synthesis of polyhalogenated pyridines is an emerging area that holds promise for the development of more efficient and sustainable manufacturing processes.

A comparative look at traditional versus emerging synthetic methods highlights the shift towards sustainability:

| Feature | Traditional Methods | Emerging Sustainable Methods |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, supercritical fluids |

| Energy Input | Conventional heating (reflux) | Microwave irradiation, sonication |

| Reaction Type | Multi-step syntheses | One-pot multicomponent reactions, C-H functionalization |

| Waste Generation | High | Low |

| Efficiency | Often lower yields and longer reaction times | Higher yields and shorter reaction times |

Exploration of Unexplored Reactivity Pathways and Functionalization Strategies

The unique substitution pattern of halogens on the pyridine ring in compounds like 2,6-Dibromo-3,5-dichloropyridine gives rise to distinct reactivity patterns. A key future direction is the exploration of these currently underutilized reaction pathways to access novel molecular architectures.

Current and future research in this area includes:

Selective Functionalization: A significant challenge in pyridine chemistry is achieving regioselective functionalization, particularly at the meta and para positions, due to the inherent electronic properties of the pyridine ring. nih.govresearchgate.netnih.gov Researchers are developing new strategies to overcome this challenge, such as the use of directing groups, dearomatization-rearomatization sequences, and the formation of heterocyclic phosphonium (B103445) salts. nih.govthieme-connect.de These methods allow for precise control over the position of functionalization, opening up new avenues for the synthesis of complex pyridine derivatives. researchgate.netnih.gov

Dearomatization Reactions: Nucleophilic dearomatization of pyridines is a powerful tool for the synthesis of three-dimensional, non-aromatic structures from readily available flat, aromatic precursors. mdpi.com This transformation is particularly valuable for the synthesis of medicinally relevant compounds. mdpi.com Future research will likely focus on developing new catalytic and asymmetric dearomatization reactions to access a wider range of enantioenriched dihydropyridine (B1217469) derivatives.

Skeletal Editing: A groundbreaking area of research involves the "skeletal editing" of the pyridine ring itself. rsc.org This involves the targeted replacement of the nitrogen atom with a carbon atom, effectively transforming a pyridine into a benzene (B151609) ring. rsc.org This strategy allows for the rapid diversification of molecular scaffolds and the installation of a wide variety of functional groups. rsc.org

Integration into Hybrid Material Systems and Advanced Architectures

The distinct electronic and structural features of polyhalogenated pyridines make them attractive building blocks for the construction of advanced materials with tailored properties.

Emerging trends in this area include:

Organic-Inorganic Hybrid Materials: The incorporation of polyhalogenated pyridines into organic-inorganic hybrid materials is a promising strategy for developing new materials with enhanced thermal, mechanical, and electronic properties. These materials can find applications in areas such as catalysis, sensing, and electronics.

Supramolecular Architectures: The ability of the pyridine nitrogen to coordinate with metal ions and participate in hydrogen bonding makes polyhalogenated pyridines ideal candidates for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in gas storage, separation, and catalysis.

Functional Polymers: The incorporation of polyhalogenated pyridine units into polymer backbones can impart unique properties to the resulting materials, such as flame retardancy, thermal stability, and specific electronic characteristics. Future research will explore the synthesis of novel polymers containing these motifs for a range of high-performance applications.

Expanding Applications in Catalysis and Materials Innovation

The unique properties of polyhalogenated pyridines are leading to their exploration in a growing number of applications, particularly in the fields of catalysis and materials science.

Future research will likely focus on:

Ligands for Catalysis: The pyridine moiety is a common ligand in transition metal catalysis. nih.gov The electronic and steric properties of polyhalogenated pyridines can be fine-tuned by varying the number and type of halogen substituents, making them attractive candidates for the development of new and improved catalysts for a wide range of organic transformations.

Organocatalysis: Certain pyridine derivatives can act as organocatalysts, promoting chemical reactions without the need for a metal. The development of new polyhalogenated pyridine-based organocatalysts is an active area of research with the potential to provide more sustainable and cost-effective catalytic systems.

Materials for Electronics: The electron-deficient nature of the polyhalogenated pyridine ring makes these compounds promising candidates for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Future work will involve the design and synthesis of new polyhalogenated pyridine derivatives with optimized electronic properties for these applications.

Computational and Experimental Synergy in Understanding Complex Pyridine Systems

The synergy between computational modeling and experimental studies is becoming increasingly crucial for advancing our understanding of complex chemical systems, including polyhalogenated pyridines. rsc.orgnih.gov

Key aspects of this synergistic approach include:

Predictive Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict the geometric and electronic structures, reactivity, and spectroscopic properties of polyhalogenated pyridines. researchgate.netnih.govresearchgate.net This predictive power can guide experimental work by identifying promising synthetic targets and reaction conditions. rsc.org For instance, DFT calculations have been employed to gain insights into the reaction mechanisms of pyridine functionalization. nih.gov

Mechanistic Insights: Computational studies can provide detailed mechanistic insights into reaction pathways that are difficult to probe experimentally. rsc.org This understanding is essential for optimizing existing reactions and designing new, more efficient synthetic methods.

Structure-Property Relationships: By combining computational and experimental data, researchers can establish clear structure-property relationships for polyhalogenated pyridines. This knowledge is critical for the rational design of new molecules with specific, desired properties for applications in areas such as medicine, materials science, and catalysis.

The integration of computational and experimental approaches is expected to accelerate the pace of discovery in polyhalogenated pyridine chemistry, leading to the development of new molecules and materials with novel and valuable properties.

Q & A

Q. What are effective synthetic routes for preparing 2,6-dibromo-3,5-dichloropyridine, and how can intermediates be characterized?

- Methodological Answer : Halogenation and lithiation strategies are critical. For example, polyhalogenated pyridines can be synthesized via regioselective halogenation using n-BuLi at -78°C in diethyl ether, followed by quenching with electrophiles (e.g., CO₂ or organosilanes) . Key intermediates, such as lithiated species, should be monitored via or NMR to confirm regiochemistry (e.g., δ shifts between -89.7 and -112.28 ppm for fluorinated analogs) . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this compound derivatives?

- Methodological Answer : X-ray crystallography provides definitive structural data, as demonstrated for analogs like 2,6-dibromo-3,5-difluoro(4-pyridyl) methylphenylketone (space group , Å, ) . NMR (, , ) is essential for tracking substituent effects; for example, signals near 122–158 ppm correlate with pyridine ring carbons adjacent to halogens .

Q. How can reaction conditions be optimized to minimize byproducts during halogenation?

- Methodological Answer : Low temperatures (-78°C) and inert atmospheres (N₂) suppress side reactions during lithiation. Stoichiometric control of n-BuLi (1.6 M in hexanes) and electrophiles (e.g., 1.05–1.2 equiv) improves yields, as seen in the synthesis of 2,6-dibromo-3,5-difluoropyridine-4-carboxylic acid (35% yield after CO₂ quenching) . Solvent choice (e.g., diethyl ether vs. THF) also influences reaction kinetics .

Advanced Research Questions

Q. How can density functional theory (DFT) guide the design of functionalized this compound derivatives?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately predict thermochemical properties, such as atomization energies (average deviation ±2.4 kcal/mol) . DFT can model substituent effects on ring electron density, aiding in predicting regioselectivity for electrophilic substitutions or cross-coupling reactions .

Q. What strategies resolve contradictions in reaction outcomes when varying electrophiles?

- Methodological Answer : Mechanistic studies using kinetic isotope effects (KIEs) or trapping experiments (e.g., with trimethylsilyl chloride) can identify reactive intermediates. For example, 4-lithio-2,6-dibromo-3,5-difluoropyridine reacts with p-toluoyl chloride to form ketones (77% yield), while CO₂ yields carboxylic acids (35%) . Monitoring via NMR helps distinguish competing pathways .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Steric hindrance from adjacent halogens (Br, Cl) reduces accessibility for Pd-catalyzed couplings. Electronic effects can be quantified using Hammett parameters (σ values: Cl = +0.23, Br = +0.26) to predict activation barriers. Pre-activation via transmetallation (e.g., using Zn or Mg) may enhance reactivity, as shown in Suzuki-Miyaura couplings of related polyhalogenated pyridines .

Q. What crystallographic parameters are critical for analyzing molecular packing in this compound derivatives?

- Methodological Answer : Interplanar distances (e.g., 3.4–3.7 Å for π-stacked pyridine rings) and dihedral angles (e.g., -67.2° between carbonyl and aryl planes) dictate packing motifs. Synchrotron X-ray data (Mo-Kα, λ = 0.71073 Å) refined with SHELXL software provide high-resolution structural insights, as demonstrated for fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.